molecular formula C19H31BClNO2 B6336246 (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride CAS No. 2724208-21-1

(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride

Cat. No.: B6336246
CAS No.: 2724208-21-1
M. Wt: 351.7 g/mol
InChI Key: LMGLXUWWXRSINP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride involves several steps. One common synthetic route includes the reaction of (4-bromomethyl)phenylboronic acid pinacol ester with homopiperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to increase yield and efficiency.

Chemical Reactions Analysis

(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: This compound is susceptible to hydrolysis, especially under physiological pH conditions.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid ester group can be replaced by other nucleophiles.

    Oxidation and Reduction:

Common reagents used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts for specific transformations. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Industry: The compound can be used in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of (4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The homopiperidine moiety may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

(4-(Homopiperidine)methyl)phenylboronic acid pinacol ester hydrochloride can be compared with other boronic acid esters and piperidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its combination of a boronic acid ester and a homopiperidine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO2.ClH/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-21-13-7-5-6-8-14-21;/h9-12H,5-8,13-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGLXUWWXRSINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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